

# "3-Azepan-1-ylpropan-1-ol" review of existing literature

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## Compound of Interest

Compound Name: 3-Azepan-1-ylpropan-1-ol

Cat. No.: B1278331

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An In-depth Technical Guide to **3-Azepan-1-ylpropan-1-ol**: Synthesis, Characterization, and Therapeutic Context

## Abstract

This technical guide provides a comprehensive overview of **3-Azepan-1-ylpropan-1-ol**, a tertiary amino alcohol incorporating the structurally significant azepane (hexamethyleneimine) heterocycle. A review of existing literature reveals that while the compound is commercially available as a chemical building block, detailed studies on its specific synthesis, biological activity, and mechanism of action are not extensively published. This document addresses this gap by presenting a plausible, detailed synthetic protocol based on established organic chemistry principles. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment. By contextualizing the molecule within the broader landscape of azepane-containing pharmaceuticals and amino alcohol pharmacophores, this guide explores its potential applications and provides a foundational resource for researchers in medicinal chemistry and drug development.

## Introduction and Scientific Context

**3-Azepan-1-ylpropan-1-ol** (CAS No. 29194-89-6) is an organic molecule belonging to the amino alcohol class of compounds.<sup>[1]</sup> Its structure is characterized by a saturated seven-membered azepane ring linked via its nitrogen atom to a propan-1-ol chain. The azepane ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility which allows for effective interaction with biological targets.<sup>[2]</sup> As of 2019, over 20 drugs approved by

the FDA contain this versatile heterocyclic motif, highlighting its importance in the development of therapeutic agents for a wide range of diseases.<sup>[2]</sup>

The propan-1-ol moiety is a primary alcohol, which, in conjunction with the tertiary amine of the azepane ring, defines the molecule as a tertiary amino alcohol. This functional group arrangement is a common pharmacophore found in many biologically active compounds, where it can participate in hydrogen bonding and ionic interactions with receptor sites. While specific research into the biological profile of **3-Azepan-1-ylpropan-1-ol** is limited, its structural components suggest potential for exploration in various therapeutic areas. This guide serves to consolidate the known information and provide a robust framework for its synthesis and evaluation.

**Table 1: Physicochemical Properties of 3-Azepan-1-ylpropan-1-ol**

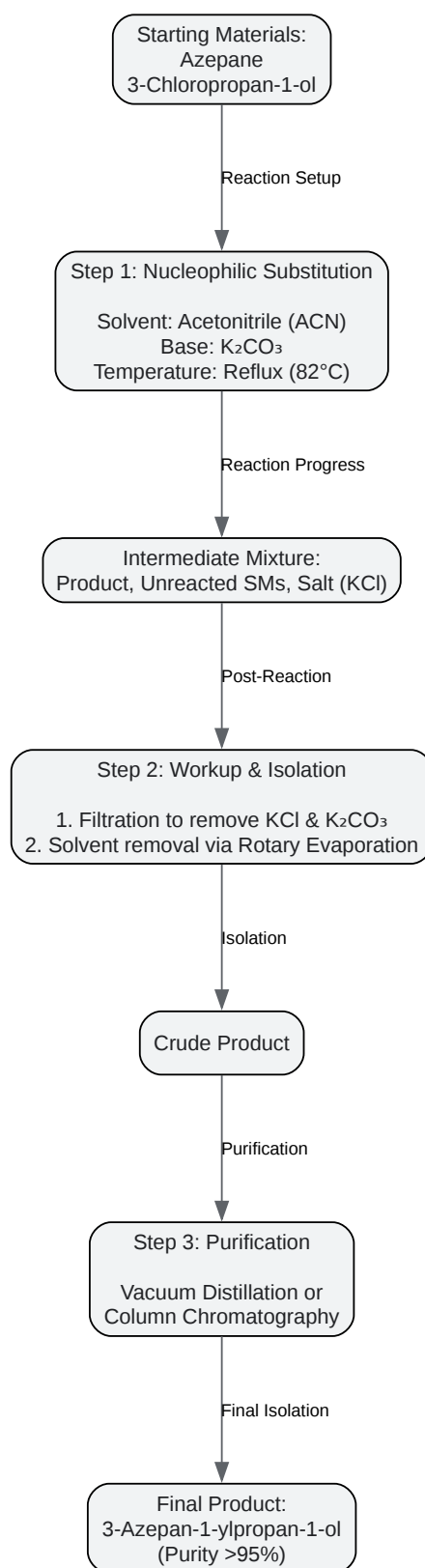
Property	Value	Source(s)
CAS Number	29194-89-6	<sup>[1]</sup>
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO	<sup>[3]</sup>
Molecular Weight	157.25 g/mol	<sup>[1]</sup>
Physical Form	Liquid	
SMILES String	OCCCN1CCCCC1	
InChI Key	KXFQCMKAQXWNSL- UHFFFAOYSA-N	

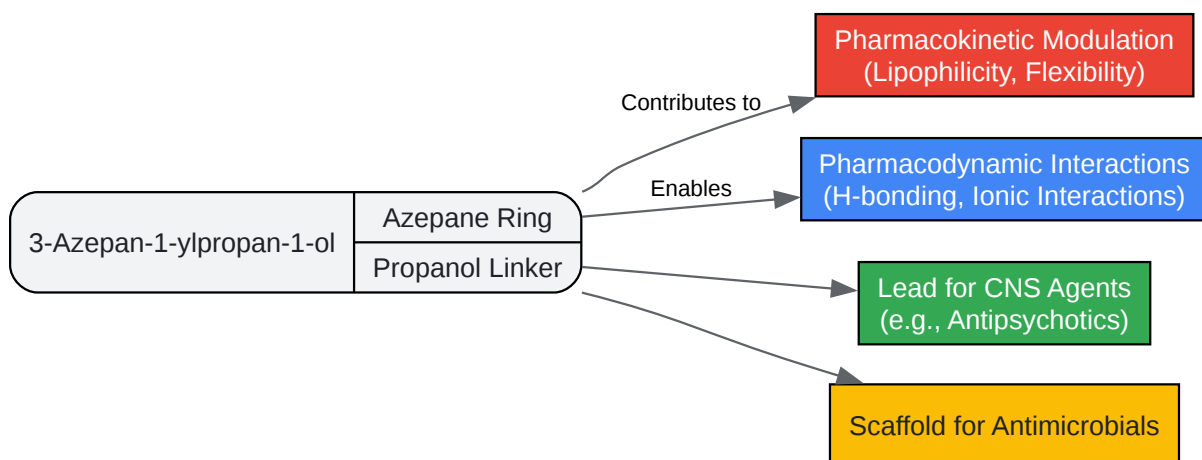
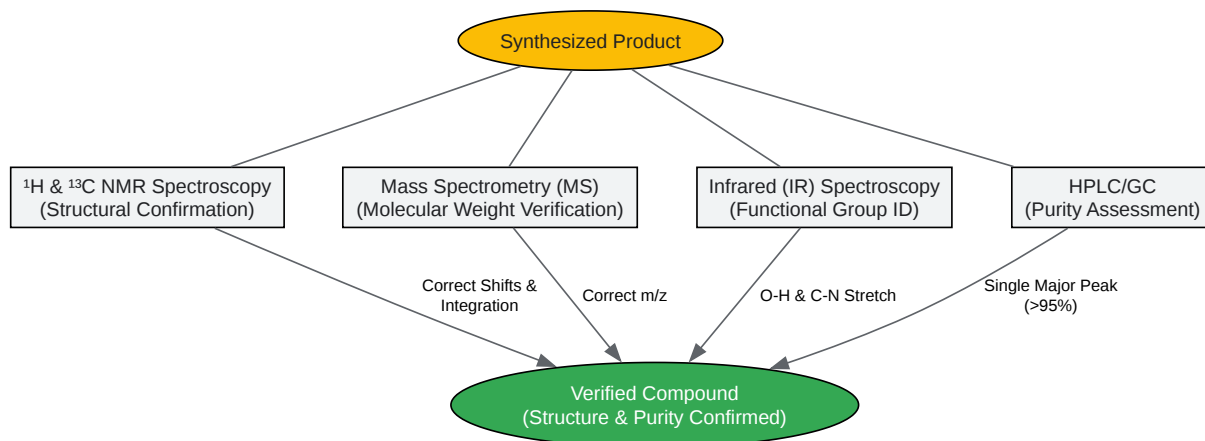
## Proposed Synthesis Pathway and Mechanistic Rationale

While specific literature detailing the synthesis of **3-Azepan-1-ylpropan-1-ol** is sparse, a highly efficient and logical route can be proposed based on the well-established nucleophilic addition of amines to epoxides. This method is a cornerstone of amino alcohol synthesis. The proposed two-step pathway involves the initial reaction of azepane with 3-chloropropan-1-ol.

Overall Reaction: Azepane + 3-Chloropropan-1-ol → **3-Azepan-1-ylpropan-1-ol**

The causality for this synthetic choice rests on its reliability and atom economy. Azepane acts as a potent nucleophile, readily attacking the electrophilic carbon of the chloropropanol. The use of a base is critical to deprotonate the secondary amine of azepane, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product.





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## References

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